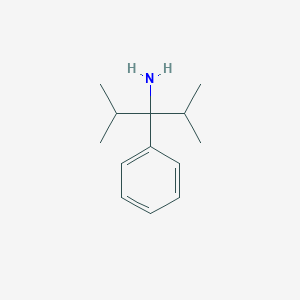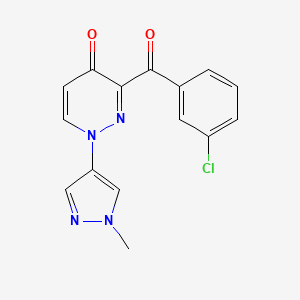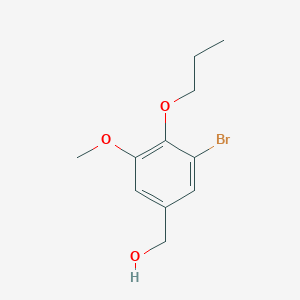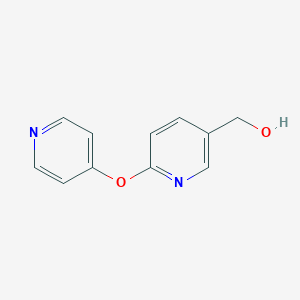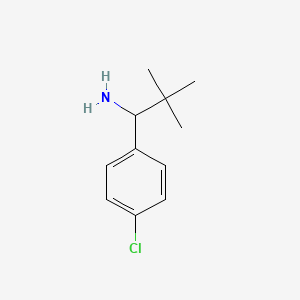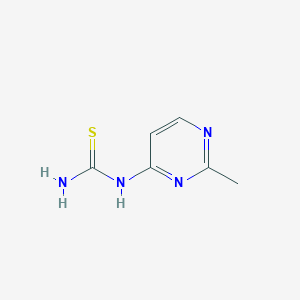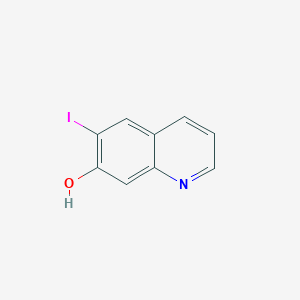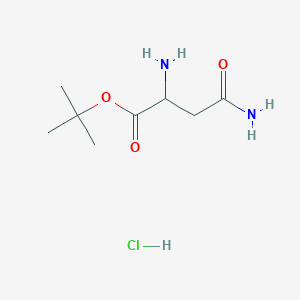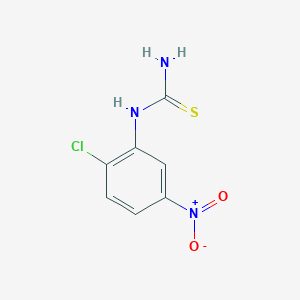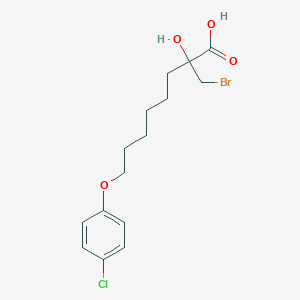![molecular formula C6H8INO B15358534 3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
3-Iodobicyclo[1.1.1]pentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobicyclo[111]pentane-1-carboxamide is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[1.1.1]pentane-1-carboxamide typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxamide with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent quality and higher yields, making the compound more accessible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
3-Iodobicyclo[1.1.1]pentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Iodobicyclo[1.1.1]pentane-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxamide: Lacks the iodine atom, resulting in different reactivity and applications.
3-Bromobicyclo[1.1.1]pentane-1-carboxamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-Chlorobicyclo[1.1.1]pentane-1-carboxamide: Contains a chlorine atom, offering distinct reactivity compared to the iodine derivative.
Uniqueness: 3-Iodobicyclo[1.1.1]pentane-1-carboxamide is unique due to the presence of the iodine atom, which imparts specific reactivity and binding properties not seen in its bromine or chlorine analogs. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C6H8INO |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
3-iodobicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C6H8INO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9) |
InChI Key |
BCMDEIMARIKYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
